molecular formula C7H8FNO B158163 2-Amino-4-fluoro-6-methylphenol CAS No. 133788-81-5

2-Amino-4-fluoro-6-methylphenol

Cat. No. B158163
M. Wt: 141.14 g/mol
InChI Key: XCBLYMCBIHZTTH-UHFFFAOYSA-N
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Patent
US05071863

Procedure details

A mixture of 5.75 g (25 mmoles) of 4-fluoro-6-methyl-2-phenylazophenol (B1) and 1.1 g of 5% Pd/c in ethyl acetate was shaken in a Parr shaker under hydrogen at room temperature for 17.5 hours. The reaction mixture was filtered through celite and the filtrate concentrated to an oil which was purified on silica gel eluting with hexane-ethyl acetate, giving 3.2 g of a white solid: m.p. 97° C. (dec).
Name
4-fluoro-6-methyl-2-phenylazophenol
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]([OH:9])[C:4](C2C=CC=CC=2)([N:10]=NC2C=CC=CC=2O)[CH:3]=1>C(OCC)(=O)C.[Pd]>[NH2:10][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([CH3:8])[C:5]=1[OH:9]

Inputs

Step One
Name
4-fluoro-6-methyl-2-phenylazophenol
Quantity
5.75 g
Type
reactant
Smiles
FC1=CC(C(C(=C1)C)O)(N=NC1=C(C=CC=C1)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken in a Parr shaker under hydrogen at room temperature for 17.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel eluting with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)F)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.